molecular formula C19H17N3O B3063853 N-(2,6-diphenylpyrimidin-4-yl)propionamide CAS No. 820961-41-9

N-(2,6-diphenylpyrimidin-4-yl)propionamide

Cat. No.: B3063853
CAS No.: 820961-41-9
M. Wt: 303.4 g/mol
InChI Key: GFLZXPLJINFGKI-UHFFFAOYSA-N
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Description

N-(2,6-diphenylpyrimidin-4-yl)propionamide is a chemical compound with the molecular formula C19H17N3O It is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 2 and 6, and a propionamide group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diphenylpyrimidin-4-yl)propionamide typically involves the reaction of 2,6-diphenylpyrimidine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diphenylpyrimidin-4-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: N-(2,6-diphenylpyrimidin-4-yl)propionamine.

    Substitution: Brominated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)propionamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(2,6-diphenylpyrimidin-4-yl)propionamide can be compared with other pyrimidine derivatives:

List of Similar Compounds

This compound stands out due to its specific substitution pattern and the presence of the propionamide group, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

820961-41-9

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)propanamide

InChI

InChI=1S/C19H17N3O/c1-2-18(23)21-17-13-16(14-9-5-3-6-10-14)20-19(22-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,20,21,22,23)

InChI Key

GFLZXPLJINFGKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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